(E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
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Overview
Description
(E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is a synthetic organic compound that features a thiophene ring and a phenyl group connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and thiophene-2-carbaldehyde.
Formation of Intermediate: The 4-hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base to form 4-prop-2-enoxybenzaldehyde.
Condensation Reaction: The 4-prop-2-enoxybenzaldehyde is then subjected to a Claisen-Schmidt condensation with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-hydroxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
- (E)-3-(4-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
- (E)-3-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Uniqueness
(E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of the prop-2-enoxy group, which can impart distinct chemical and biological properties compared to its analogs. This functional group may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-2-11-18-14-8-5-13(6-9-14)7-10-15(17)16-4-3-12-19-16/h2-10,12H,1,11H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYZAJWKBXBMGY-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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